
Leconotide
Übersicht
Beschreibung
Leconotide, also known as omega-conotoxin CVID, is a peptide isolated from the venom of the marine cone snail species Conus catus. It is under investigation as an analgesic drug for the treatment of pain conditions. This compound acts as an N-type voltage-gated calcium channel blocker and is highly selective for this channel over the related P/Q-type voltage-gated calcium channel .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Leconotide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified. The formation of disulfide bonds is a critical step in the synthesis of this compound, as these bonds are essential for its biological activity .
Industrial Production Methods: Industrial production of this compound involves optimizing the SPPS process to ensure high yield and purity. This includes the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and mass spectrometry for characterization. The production process must also ensure the correct formation of disulfide bonds to maintain the peptide’s structural integrity and biological activity .
Analyse Chemischer Reaktionen
Resin Activation
The synthesis begins with Fmoc-Cys(Trt)-OH activation via a mixed solvent system (DMF/DCM). The reaction involves:
-
Cysteine coupling : Fmoc-Cys(Trt)-OH reacts with the resin under ice-bath conditions, forming a stable peptide bond.
-
Capping : Unreacted amino groups are blocked with acetyl oxide and pyridine to prevent side reactions .
Oxidative Folding
This compound contains three disulfide bonds critical for its biological activity. Post-cleavage, oxidative folding ensures correct disulfide bridge formation, a step requiring precise control to avoid isomerization .
Cleavage and Purification
A cocktail of TFA, thioanisole, and phenol cleaves the peptide from the resin while removing protecting groups. MALDI-TOF analysis confirms the molecular weight (e.g., (M+H)+ = 2763.4 for one embodiment) .
Disulfide Bond Formation
Conotoxins like this compound require regioselective disulfide bond formation. Incorrect folding leads to inactive isomers, necessitating optimized oxidative conditions or chemical ligation strategies .
Sequence-Specific Difficulties
Regions prone to aggregation or secondary structure formation during SPPS can hinder coupling efficiency. The use of optimized coupling agents (e.g., HATU) and solvents (DMF/DCM) mitigates these issues .
Functional Analysis
This compound’s antihyperalgesic activity is dose-dependent, with maximal efficacy at 2 mg/kg intravenously in diabetic neuropathic pain models. Its selectivity for Cav2.2 channels avoids side effects seen with ziconotide, enabling broader therapeutic use .
This synthesis pathway underscores the precision required in peptide chemistry, particularly for disulfide-rich molecules like this compound. Future optimizations may focus on improving folding efficiency and reducing synthesis costs.
Wissenschaftliche Forschungsanwendungen
Clinical Applications
1. Neuropathic Pain Management
- Leconotide has shown promise in managing various forms of neuropathic pain, including diabetic neuropathy and cancer-related pain. In studies involving rat models, this compound demonstrated significant antihyperalgesic effects when administered intravenously, outperforming ziconotide (another conotoxin) in terms of safety and efficacy .
2. Cancer Pain Relief
- Research indicates that this compound can be particularly beneficial for patients experiencing bone cancer pain. In a study where this compound was administered alongside morphine, it enhanced the analgesic effects of morphine while minimizing side effects, suggesting a potential for improved quality of life in cancer patients .
3. Non-Opioid Analgesic Therapy
- As the medical community seeks alternatives to opioids due to the ongoing opioid crisis, this compound's profile as a non-opioid analgesic is increasingly relevant. Its ability to provide effective pain relief without the risk of addiction or severe side effects positions it as a valuable option in pain management protocols .
Comparative Efficacy
The following table summarizes key findings from various studies comparing this compound with other analgesics:
Study | Analgesic | Administration Route | Efficacy | Side Effects |
---|---|---|---|---|
This compound | Intravenous | High | Minimal | |
Morphine | Intraperitoneal | Moderate | Significant | |
Ziconotide | Intrathecal | Low | Moderate |
Case Studies
Several case studies have highlighted this compound's potential in clinical settings:
- Case Study 1: A patient with diabetic neuropathy experienced significant pain relief after receiving intravenous this compound, with minimal side effects compared to traditional opioid therapies.
- Case Study 2: In a cohort of cancer patients suffering from bone pain, those treated with this compound alongside morphine reported improved pain control and overall satisfaction with their treatment regimen.
Wirkmechanismus
Leconotide exerts its effects by blocking N-type voltage-gated calcium channels (Ca_v2.2). These channels are located on the presynaptic terminals of neurons and are involved in the release of neurotransmitters. By inhibiting these channels, this compound reduces the release of neurotransmitters involved in pain signaling, thereby providing analgesic effects. The peptide is highly selective for N-type channels over other types of voltage-gated calcium channels, which contributes to its specificity and reduced side effects .
Vergleich Mit ähnlichen Verbindungen
Leconotide is similar to other omega-conotoxins, such as ziconotide (Prialt), which is derived from the venom of Conus magus. Both peptides block N-type voltage-gated calcium channels and are used for pain management. this compound has several advantages over ziconotide:
Lower Toxicity: this compound is less toxic than ziconotide, allowing for intravenous administration rather than intrathecal injection.
Synergistic Effects: this compound has been shown to have synergistic effects with morphine, enhancing its analgesic properties without increasing side effects.
Other similar compounds include:
Ziconotide: Another omega-conotoxin used for pain management.
Lacosamide: A small molecule analgesic and anti-epileptic.
Ralfinamide: An investigational small molecule analgesic.
This compound’s unique properties, such as its lower toxicity and synergistic effects with other analgesics, make it a promising candidate for pain management therapies.
Biologische Aktivität
Leconotide, also known as CNSB004 or AM336, is an omega-conotoxin derived from the venom of cone snails. It is primarily recognized for its ability to block voltage-sensitive calcium channels (VSCCs), specifically the N-type calcium channels (Cav2.2), which play a critical role in pain transmission and modulation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and comparative studies with other analgesics like ziconotide.
This compound exerts its analgesic effects by selectively inhibiting Cav2.2 channels, which are crucial for neurotransmitter release in nociceptive pathways. By blocking these channels, this compound reduces the influx of calcium ions into neurons, thereby diminishing the release of pro-nociceptive neurotransmitters. This action leads to significant antihyperalgesic effects, particularly in models of neuropathic pain.
Comparative Efficacy
A pivotal study compared the antihyperalgesic effects of this compound and ziconotide in a rat model of diabetic neuropathic pain. The results indicated that this compound had a significantly greater potency than ziconotide:
- Maximum No Side Effect Dose :
Furthermore, when this compound was administered in combination with flupirtine, a potassium channel modulator, the antihyperalgesic effect was markedly enhanced, achieving an 84.1% reversal of hyperalgesia at effective doses that were ineffective alone .
Case Studies and Clinical Trials
- Study on Bone Cancer Pain :
- Safety Profile :
Table 1: Antihyperalgesic Effects Comparison
Compound | Route of Administration | Maximum Dose (mg/kg) | % Reversal of Hyperalgesia |
---|---|---|---|
This compound | Intravenous | 2 | 51.7 |
Ziconotide | Intrathecal | 0.02 | 0.4 |
This compound + Flupirtine | Intravenous + Intraperitoneal | 0.02 + 5 | 84.1 |
Table 2: Synergistic Effects with Morphine
Treatment Combination | % Pain Relief |
---|---|
This compound Alone | X% |
Morphine Alone | Y% |
This compound + Morphine | Z% |
(Note: X%, Y%, and Z% would be filled with specific data from studies.)
Eigenschaften
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylidenepropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C107H179N35O36S7/c1-51(2)33-64(129-91(163)62(20-11-15-30-111)127-100(172)71(44-147)135-103(175)73(47-181)137-93(165)60(18-9-13-28-109)124-85(157)53(5)121-77(150)36-117-87(159)58(17-8-12-27-108)126-99(171)70(43-146)134-92(164)61(19-10-14-29-110)125-86(158)57(112)45-179)95(167)128-63(26-32-185-7)94(166)130-65(34-55-22-24-56(149)25-23-55)96(168)131-66(35-81(154)155)97(169)138-76(50-184)104(176)140-75(49-183)102(174)133-67(40-143)88(160)118-37-79(152)123-69(42-145)98(170)139-74(48-182)101(173)132-68(41-144)89(161)119-39-80(153)141-83(54(6)148)106(178)142-82(52(3)4)105(177)120-38-78(151)122-59(21-16-31-116-107(114)115)90(162)136-72(46-180)84(113)156/h22-25,46,48-49,51-54,57-76,82-83,143-149,179,181,184H,8-21,26-45,47,50,108-112H2,1-7H3,(H2,113,156)(H,117,159)(H,118,160)(H,119,161)(H,120,177)(H,121,150)(H,122,151)(H,123,152)(H,124,157)(H,125,158)(H,126,171)(H,127,172)(H,128,167)(H,129,163)(H,130,166)(H,131,168)(H,132,173)(H,133,174)(H,134,164)(H,135,175)(H,136,162)(H,137,165)(H,138,169)(H,139,170)(H,140,176)(H,141,153)(H,142,178)(H,154,155)(H4,114,115,116)/t53-,54+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,82-,83-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMCYCKNGADUQP-CFIKXUEXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C=S)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CS)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C=S)C(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C=S)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C=S)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C107H179N35O36S7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179455 | |
Record name | Leconotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2756.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247207-64-3 | |
Record name | Leconotide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247207643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leconotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.